

The Pathophysiological Role of Carbonic Anhydrase V: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Carbonic anhydrase inhibitor 5

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Introduction

Carbonic anhydrase V (CA V) is a crucial mitochondrial metalloenzyme that plays a pivotal role in intermediary metabolism. Encoded by the CA5A gene, this enzyme catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] This seemingly simple reaction is fundamental for providing the necessary bicarbonate substrate to several mitochondrial carboxylases, thereby influencing critical metabolic pathways including the urea cycle, gluconeogenesis, and de novo lipogenesis.[2][3][4] Dysregulation or deficiency of CA V can lead to severe, life-threatening metabolic derangements, highlighting its importance in cellular homeostasis and its potential as a therapeutic target. This guide provides a comprehensive overview of the role of CA V in disease pathophysiology, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Core Function and Localization

Carbonic anhydrase V is localized within the mitochondrial matrix.[1] This strategic positioning is critical as the inner mitochondrial membrane is largely impermeable to bicarbonate. CA V ensures a localized supply of bicarbonate for key enzymatic reactions within the mitochondria. The primary function of CA V is to provide bicarbonate to four essential mitochondrial enzymes:

- Carbamoyl Phosphate Synthetase I (CPS1): The initial and rate-limiting step of the urea cycle, which detoxifies ammonia.[5]

- Pyruvate Carboxylase (PC): A key enzyme in gluconeogenesis and anaplerosis, replenishing oxaloacetate in the Krebs cycle.
- Propionyl-CoA Carboxylase (PCC): Involved in the catabolism of odd-chain fatty acids and certain amino acids.
- 3-Methylcrotonyl-CoA Carboxylase (3-MCC): Essential for the breakdown of the amino acid leucine.

Mutations in the CA5A gene that lead to absent or impaired CA V function result in reduced bicarbonate availability for these enzymes, leading to a cascade of metabolic disturbances.[1]

Data Presentation

Biochemical Profile in Carbonic Anhydrase VA Deficiency

Carbonic Anhydrase VA (CA-VA) deficiency is a rare, autosomal recessive inborn error of metabolism that typically presents in the neonatal period or early infancy with hyperammonemic encephalopathy.[6] The clinical presentation can mimic urea cycle disorders, making accurate diagnosis crucial.[6] Below is a summary of typical biochemical findings in patients with CA-VA deficiency during acute metabolic crises, compiled from published case reports.

Parameter	Finding	Reference Range	Source
Plasma Ammonia	Significantly Elevated	15-55 µmol/L	[7]
Case 1: 361 µmol/L	[7]		
Case 2: 553 µmol/L			
Case 3: >150 µmol/L (recurrent)	[8]		
Blood pH	Acidosis	7.35-7.45	
Case 2: 7.21			
Serum Bicarbonate (HCO ₃ ⁻)	Decreased	22-29 mmol/L	
Case 2: 9 mmol/L			
Plasma Lactate	Elevated	0.5-2.2 mmol/L	[6]
Case 2: 14 mmol/L			
Case 3: 10 mmol/L (persistently high-normal)	[6]		
Blood Glucose	Hypoglycemia may be present	70-100 mg/dL	[9]
Case 2: 2.3 mmol/L			
Urine Ketones	Present (Ketonuria)	Negative	[6][9]
Plasma Amino Acids			
Glutamine	Elevated	451-1113 µmol/L	
Alanine	Elevated	114-380 µmol/L	
Citrulline	Low to Normal	[6]	
Arginine	Low	[7]	

Note: Reference ranges can vary between laboratories.

CA5A Gene Expression in Human Tissues

While it is widely reported that CA5A is most highly expressed in the liver, comprehensive quantitative data across a wide range of human tissues is not readily available in the provided search results. The Genotype-Tissue Expression (GTEx) project provides a valuable resource for such information, and analysis of this data would be required for a complete quantitative table.^{[10][11]} Qualitatively, the expression pattern of CA5A is more restricted compared to its isoform, CA5B, which shows a broader tissue distribution.^[12]

Enzyme Kinetics and Inhibition

Specific Michaelis-Menten constants (K_m) and maximum velocity (V_{max}) for human Carbonic Anhydrase V were not explicitly found in the provided search results. These values are crucial for understanding the enzyme's catalytic efficiency and its interaction with substrates. Similarly, while numerous inhibitors of the carbonic anhydrase family exist, specific inhibition constants (K_i) for CA V were not detailed in the search results. For context, general K_m and V_{max} values for carbonic anhydrases can vary widely depending on the isoform and the substrate.^[13] The K_i values for various inhibitors against different CA isoforms can range from nanomolar to micromolar concentrations.^{[14][15]}

Role in Disease Pathophysiology

Carbonic Anhydrase VA Deficiency

The primary disease directly linked to CA V is CA-VA deficiency. The pathophysiology stems from the inability to supply bicarbonate to the aforementioned mitochondrial enzymes.^[9]

- **Hyperammonemia:** Impaired CPS1 activity in the urea cycle leads to the accumulation of ammonia, a potent neurotoxin, resulting in hyperammonemic encephalopathy.^[6]
- **Metabolic Acidosis and Lactic Acidosis:** Reduced pyruvate carboxylase function impairs gluconeogenesis and the entry of pyruvate into the Krebs cycle, leading to the accumulation of lactate and metabolic acidosis.^[9]
- **Ketonuria:** Disruption of normal metabolic pathways can lead to the overproduction of ketone bodies.^[9]

Neurological Disorders

CA V is expressed in both neurons and glial cells.[16] Its role in the brain is still under investigation, but it is thought to be involved in regulating mitochondrial calcium levels and providing bicarbonate for neurotransmitter synthesis.[16] Silencing of CA V has been shown to protect against high-glucose-induced cell death and reactive oxygen species (ROS) production in cerebral pericytes, suggesting a potential role in cerebrovascular pathology.[16]

Obesity and Metabolic Syndrome

CA V is associated with glucose homeostasis and is considered a promising therapeutic target for obesity and type 2 diabetes.[2] It plays a role in de novo lipogenesis by supplying bicarbonate to acetyl-CoA carboxylase, a key enzyme in fatty acid synthesis.[2][4][17] Inhibition of CA V has been shown to reduce lipogenesis.[2]

Experimental Protocols

Carbonic Anhydrase Activity Assay (p-Nitrophenyl Acetate Method)

This colorimetric assay measures the esterase activity of carbonic anhydrase.

Principle: Carbonic anhydrase can hydrolyze p-nitrophenyl acetate (pNPA) to p-nitrophenol, which is a yellow-colored compound that can be quantified spectrophotometrically at 405 nm. [18]

Materials:

- p-Nitrophenyl acetate (substrate)
- Acetonitrile (for dissolving pNPA)
- Tris buffer (e.g., 50 mM, pH 7.4)
- Purified CA V or tissue/cell lysate
- 96-well microplate

- Microplate reader

Procedure:

- Substrate Preparation: Prepare a stock solution of pNPA in acetonitrile.
- Reaction Setup: In a 96-well plate, add the following to each well:
 - Tris buffer
 - Sample containing CA V (e.g., purified enzyme, mitochondrial fraction, or cell lysate)
- Initiate Reaction: Add the pNPA solution to each well to start the reaction.
- Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance at 405 nm over time (kinetic mode) at a constant temperature (e.g., 25°C).[\[18\]](#)
- Calculation: The rate of p-nitrophenol production is proportional to the CA activity. The activity can be calculated using the Beer-Lambert law, with the molar extinction coefficient of p-nitrophenol.

Measurement of Mitochondrial Respiration using Seahorse XF Analyzer

This protocol outlines the measurement of oxygen consumption rate (OCR) in isolated mitochondria to assess the impact of CA V activity or inhibition on mitochondrial function.

Principle: The Seahorse XF Analyzer measures real-time oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) of live cells or isolated mitochondria. By sequentially injecting different metabolic inhibitors, a profile of mitochondrial respiration can be generated.
[\[19\]](#)

Materials:

- Isolated mitochondria
- Seahorse XF Calibrant

- Seahorse XF Assay Medium (e.g., MAS - Mitochondrial Assay Solution)
- Substrates for respiration (e.g., pyruvate, malate, succinate)
- ADP
- Mitochondrial inhibitors:
 - Oligomycin (ATP synthase inhibitor)
 - FCCP (uncoupling agent)
 - Rotenone/Antimycin A (Complex I and III inhibitors)
- Seahorse XF96 or similar analyzer

Procedure:

- Hydrate Sensor Cartridge: A day prior to the assay, hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant in a non-CO₂ incubator at 37°C overnight.[20]
- Prepare Cell Plate:
 - Adhere isolated mitochondria to the bottom of a Seahorse XF cell culture microplate by centrifugation.
 - Add pre-warmed assay medium containing substrates (e.g., pyruvate and malate for Complex I-driven respiration) to each well.[20]
- Prepare Inhibitor Plate: Load the injection ports of the sensor cartridge with oligomycin, FCCP, and rotenone/antimycin A at the desired final concentrations.
- Calibrate and Run Assay:
 - Calibrate the sensor cartridge in the Seahorse XF analyzer.
 - Replace the calibration plate with the cell plate containing the mitochondria and start the assay.

- The instrument will measure the basal OCR, then sequentially inject the inhibitors and measure the corresponding changes in OCR.[\[19\]](#)[\[20\]](#)
- Data Analysis: The software calculates key parameters of mitochondrial function, such as basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.

Immunohistochemistry for CA V Localization

This protocol describes the detection and localization of CA V protein in paraffin-embedded tissue sections.

Principle: An antibody specific to CA V is used to bind to the antigen in the tissue. A secondary antibody conjugated to an enzyme or fluorophore then binds to the primary antibody, allowing for visualization.

Materials:

- Paraffin-embedded tissue sections on slides
- Xylene and ethanol series for deparaffinization and rehydration
- Antigen retrieval solution (e.g., citrate buffer, pH 6.0)
- Blocking solution (e.g., 5% normal goat serum in PBS)
- Primary antibody against CA V
- Biotinylated secondary antibody
- Streptavidin-HRP conjugate
- DAB substrate-chromogen system
- Hematoxylin counterstain
- Mounting medium

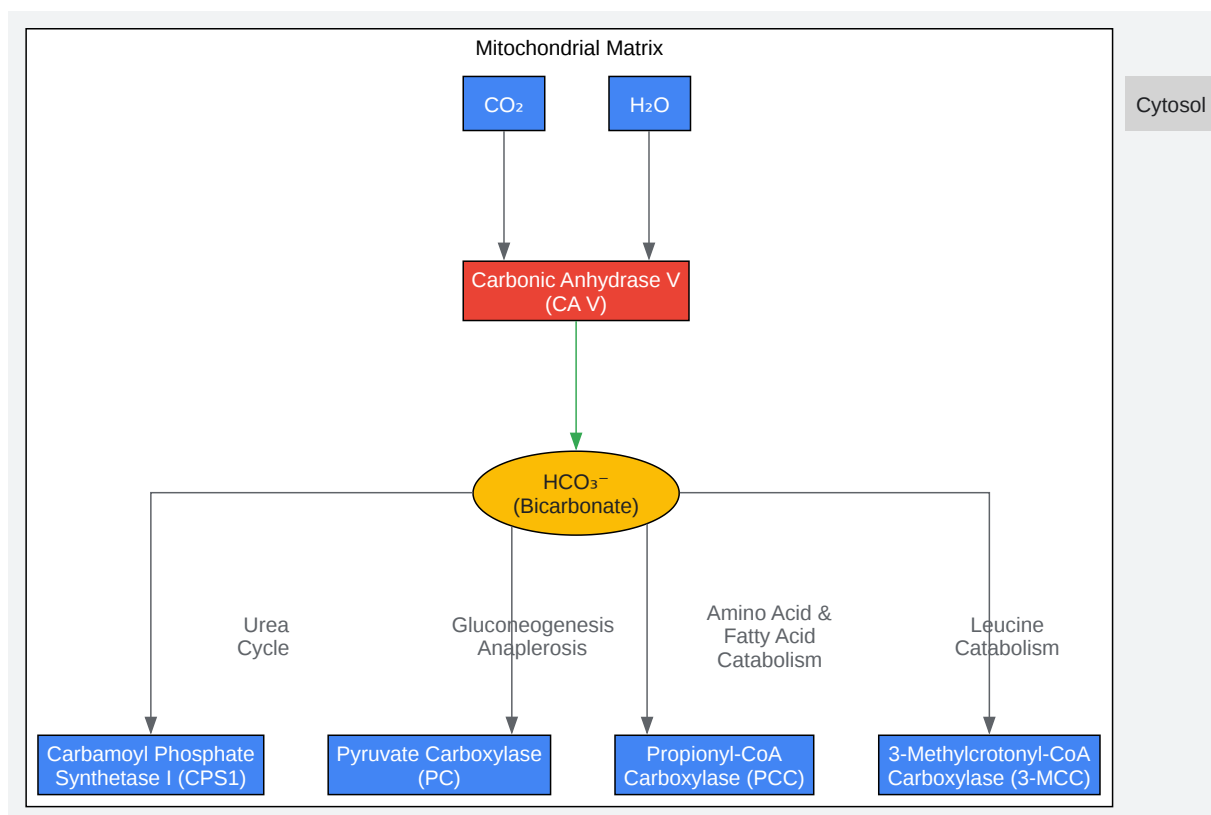
Procedure:

- **Deparaffinization and Rehydration:** Immerse slides in xylene, followed by a graded series of ethanol (100%, 95%, 70%) and finally water.
- **Antigen Retrieval:** Perform heat-induced epitope retrieval by incubating the slides in antigen retrieval solution in a steamer or water bath.
- **Blocking:** Block endogenous peroxidase activity with a hydrogen peroxide solution. Then, block non-specific antibody binding with the blocking solution.
- **Primary Antibody Incubation:** Incubate the slides with the primary antibody against CA V at the optimal dilution overnight at 4°C.
- **Secondary Antibody and Detection:**
 - Incubate with the biotinylated secondary antibody.
 - Incubate with streptavidin-HRP.
 - Develop the signal with the DAB substrate, which will produce a brown precipitate at the site of the antigen.
- **Counterstaining and Mounting:** Lightly counterstain the nuclei with hematoxylin. Dehydrate the slides through an ethanol series and xylene, and then mount with a permanent mounting medium.
- **Microscopy:** Examine the slides under a light microscope to visualize the localization of CA V.

Signaling Pathways and Experimental Workflows

Signaling Pathway of CA V in Mitochondrial Metabolism

The following diagram illustrates the central role of Carbonic Anhydrase V in providing bicarbonate to key mitochondrial enzymes.

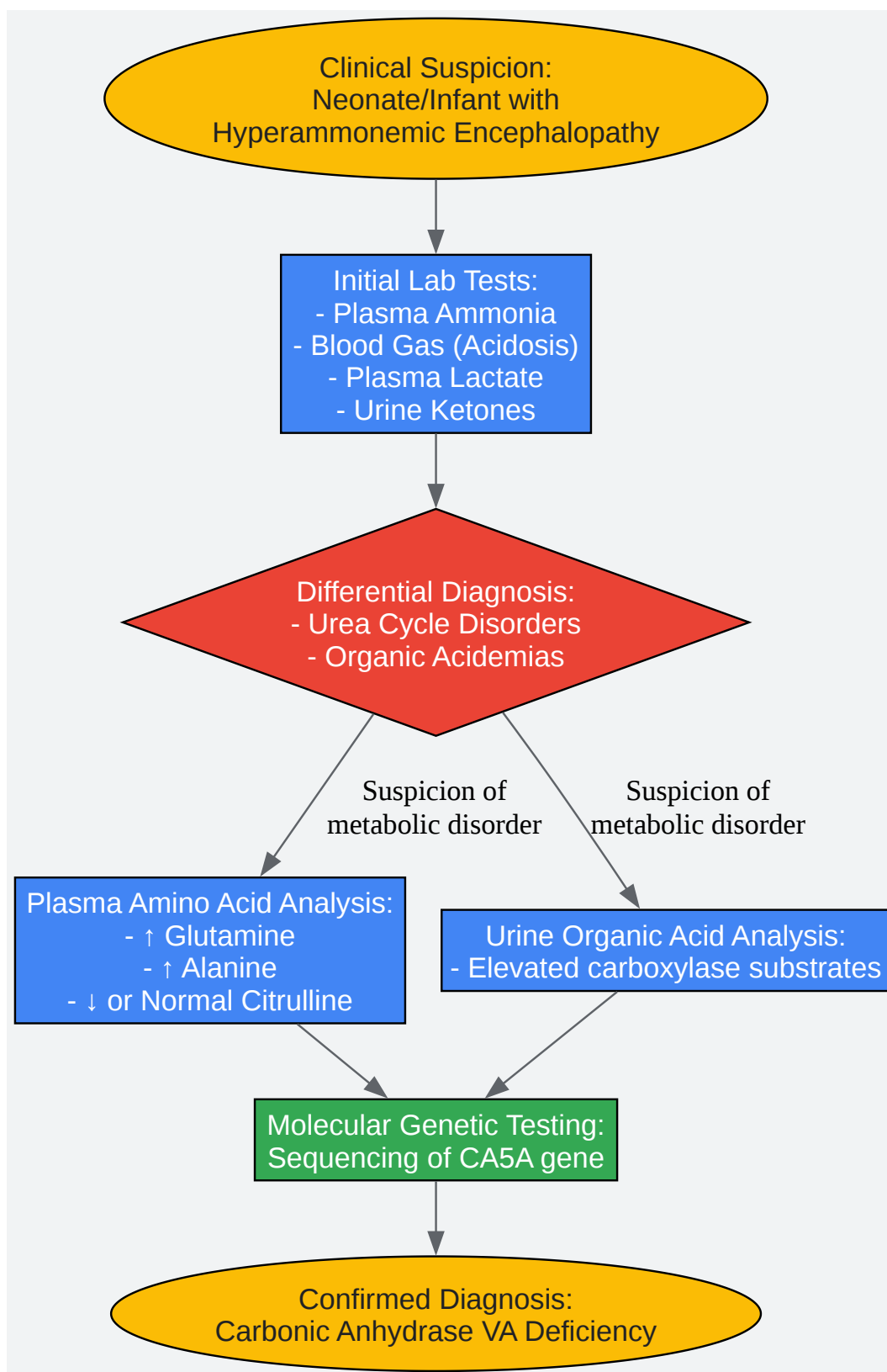


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Role of CA V in Mitochondrial Bicarbonate Supply

Experimental Workflow for Diagnosing CA-VA Deficiency

This diagram outlines a typical workflow for the diagnosis of Carbonic Anhydrase VA deficiency, starting from clinical suspicion.

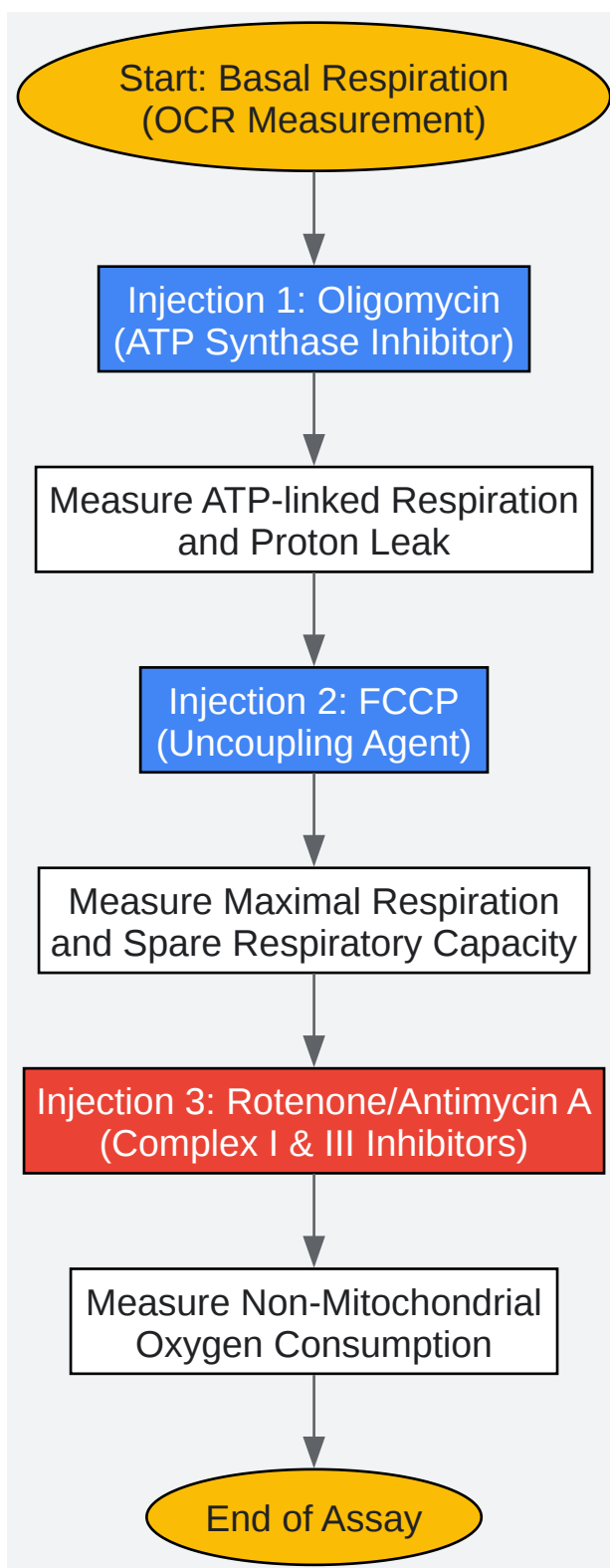


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Diagnostic Workflow for CA-VA Deficiency

Experimental Workflow: Seahorse XF Mito Stress Test

This diagram illustrates the key steps and injections in a Seahorse XF Cell Mito Stress Test to assess mitochondrial respiration.



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Seahorse XF Mito Stress Test Workflow

Conclusion

Carbonic anhydrase V is a vital mitochondrial enzyme with a well-defined role in intermediary metabolism. Its deficiency leads to a distinct and severe metabolic phenotype, emphasizing its importance in cellular function. Further research into the nuanced roles of CA V in other pathologies, such as neurological disorders and obesity, may unveil novel therapeutic avenues. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers to investigate the function and dysfunction of CA V, paving the way for a deeper understanding of its role in human health and disease. The development of specific inhibitors for CA V could hold promise for the treatment of metabolic syndrome, although further investigation is warranted.

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- To cite this document: BenchChem. [The Pathophysiological Role of Carbonic Anhydrase V: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15577908#carbonic-anhydrase-v-in-disease-pathophysiology]

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